(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
648895-39-0 |
|---|---|
Molecular Formula |
C26H27NO |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C26H27NO/c1-2-12-26(28)25(19-22-13-6-3-7-14-22)27(20-23-15-8-4-9-16-23)21-24-17-10-5-11-18-24/h2-18,25H,19-21H2,1H3/t25-/m0/s1 |
InChI Key |
FAADAJVNZWTCKI-VWLOTQADSA-N |
Isomeric SMILES |
CC=CC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-4-en-3-one Backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Dibenzylamino Group: This is typically done through a nucleophilic substitution reaction where a dibenzylamine is reacted with an appropriate leaving group on the hex-4-en-3-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrogenolysis | Palladium on carbon, ammonium formate | 89% |
| 2 | Conjugate addition | DBU in THF/H2O | 15% trans, 9% cis |
| 3 | Reduction | Sodium borohydride in methanol/dichloromethane | 83% yield |
These steps illustrate the compound's versatility as an intermediate in various synthetic pathways .
Research indicates that (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one may possess significant pharmacological properties. Compounds with similar structures have been shown to inhibit phospholipases, enzymes involved in cellular signaling and inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases and other conditions linked to cellular signaling dysregulation.
Potential Biological Applications
- Inflammation Treatment: Potential as an anti-inflammatory agent through phospholipase inhibition.
- Cellular Signaling Modulation: May affect pathways involved in various cellular processes.
Further studies are required to elucidate its exact mechanisms of action and therapeutic potential .
Case Study 1: Inhibition of Phospholipases
In a study examining compounds similar to this compound, researchers found that certain analogs exhibited significant inhibition of phospholipase A2 activity. This inhibition was linked to reduced inflammatory responses in vitro, suggesting that this compound could serve as a lead structure for developing anti-inflammatory drugs .
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis of this compound through various catalytic methods. The introduction of lithium chloride during the reaction significantly increased yields from conjugate addition reactions, demonstrating the importance of reaction conditions on synthesis efficiency .
Mechanism of Action
The mechanism of action of (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group may play a crucial role in binding to these targets, while the phenyl and hex-4-en-3-one moieties contribute to the overall binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The dibenzylamino group is a recurring motif in pharmaceuticals and specialty chemicals. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Pharmaceutical Intermediates: The enone and amino groups in “(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one” enable nucleophilic additions and condensations, critical for constructing protease inhibitor scaffolds . In contrast, “(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol” lacks the enone system but retains the dibenzylamino group, which enhances binding to adrenergic receptors .
- Leuco Dyes: Fluoran derivatives like “2-(dibenzylamino)-6-(diethylamino)fluoran” leverage the dibenzylamino group as an electron donor, enabling pH-dependent color changes .
- Reducing Agents: The dithiol group in “2-(dibenzylamino)propane-1,3-dithiol” facilitates disulfide bond reduction, a property absent in the enone-containing compound .
Discrepancies and Contradictions
- Application Conflicts: labels “(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one” as a Lopinavir intermediate, while associates it with Ritonavir. This likely stems from its role in synthesizing Kaletra, a co-formulation of both drugs .
Biological Activity
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 278.39 g/mol. The compound features a hexenone backbone with a dibenzylamino substituent, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.
- Receptor Modulation : There is evidence indicating that the compound could modulate receptor activity, influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.
- Antioxidant Activity : The presence of phenolic structures in its composition suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.
Pharmacological Effects
Research has highlighted several pharmacological effects linked to this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound can reduce inflammatory markers in cultured cells, suggesting its potential use in treating inflammatory conditions.
- Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, which may be useful in developing new antimicrobial agents.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Neuroprotective Effects :
- A study conducted on neuronal cell cultures indicated that treatment with the compound led to a significant decrease in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
-
Antimicrobial Testing :
- In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth, suggesting its potential application in treating bacterial infections.
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that it induced apoptosis through caspase activation pathways.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
